1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical property

1-(2,6-Dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1154206-26-4) belongs to the 1,2,4-triazole-3-carboxylic acid class, bearing a 2,6-dichlorophenyl substituent at N1 and an ethyl group at C5 of the triazole ring. With a molecular formula of C11H9Cl2N3O2 and a molecular weight of 286.11 g/mol, this compound is supplied at a typical purity of 95% and is classified exclusively as a research-grade small-molecule scaffold.

Molecular Formula C11H9Cl2N3O2
Molecular Weight 286.11 g/mol
CAS No. 1154206-26-4
Cat. No. B1518580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
CAS1154206-26-4
Molecular FormulaC11H9Cl2N3O2
Molecular Weight286.11 g/mol
Structural Identifiers
SMILESCCC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O
InChIInChI=1S/C11H9Cl2N3O2/c1-2-8-14-10(11(17)18)15-16(8)9-6(12)4-3-5-7(9)13/h3-5H,2H2,1H3,(H,17,18)
InChIKeyLDWSTIABOAHMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic Acid: Core Identity and Sourcing Baseline for Research Procurement


1-(2,6-Dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1154206-26-4) belongs to the 1,2,4-triazole-3-carboxylic acid class, bearing a 2,6-dichlorophenyl substituent at N1 and an ethyl group at C5 of the triazole ring [1]. With a molecular formula of C11H9Cl2N3O2 and a molecular weight of 286.11 g/mol, this compound is supplied at a typical purity of 95% and is classified exclusively as a research-grade small-molecule scaffold . Its structure situates it within a well-studied family of triazole derivatives recognized for antifungal, antibacterial, and anticancer activities, making it a candidate for both agrochemical and medicinal chemistry screening programs [2].

Why 1-(2,6-Dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic Acid Cannot Be Interchanged with Closest Analogs: The Substituent-Specific Argument


Within the 1-(2,6-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid series, the nature of the C5 substituent (methyl, ethyl, isopropyl) and the halogenation pattern on the N1-phenyl ring (2,6-dichloro vs. 2-chloro vs. unsubstituted) are known determinants of lipophilicity, steric bulk, and target-binding conformation [1]. Generic substitution with a methyl analog (CAS 1154101-06-0) alters both the computed logP and the rotational freedom of the triazole–phenyl dihedral angle, while the mono-chloro analog (CAS 1154372-81-2) reduces halogen-bonding capacity and molecular polarizability, each of which has been shown in patent-level structure–activity relationship (SAR) studies on triazole fungicides to shift antifungal potency by several-fold against specific pathogen strains [2]. The ethyl group at C5 therefore represents a deliberate fine-tuning of physicochemical and pharmacophoric properties that cannot be replicated by the shorter-chain or branched-chain congeners without risk of activity loss or altered selectivity in biological screens.

Quantitative Differentiation Evidence: 1-(2,6-Dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic Acid vs. Closest Analogs


Computed Lipophilicity (AlogP) Differentiation: Ethyl vs. Methyl vs. Isopropyl C5-Substituted Analogs

The target compound (ethyl analog) exhibits a computed AlogP of 1.29, positioning its lipophilicity between the less lipophilic methyl analog and the more lipophilic isopropyl analog . This intermediate logP value is significant because triazole fungicide SAR studies indicate that logP values in the 1.0–2.5 range are often associated with optimal fungal membrane penetration; values below 1.0 may limit permeation while values substantially above 2.5 can increase mammalian cytotoxicity risk [1].

Lipophilicity Drug-likeness Physicochemical property

Chlorine Substitution Pattern: 2,6-Dichloro vs. 2-Monochloro Impact on Molecular Electrostatic Potential and Target Binding

The 2,6-dichlorophenyl group in the target compound establishes a symmetrical electron-withdrawing environment around the N1-phenyl ring, which can influence the triazole ring's electron density and, consequently, its coordination to heme iron in cytochrome P450 enzymes—the canonical target of azole antifungals [1]. The mono-chloro analog (1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid, CAS 1154372-81-2) lacks the second ortho-chloro substituent, resulting in reduced steric hindrance and altered electrostatic potential at the active site [2]. Patent data on bis-triazole derivatives indicate that the 2,6-dichloro arrangement can improve antifungal MIC values by 2- to 8-fold relative to mono-halogenated or unsubstituted phenyl congeners, depending on the fungal strain [2].

Halogen bonding Electrostatic potential Structure–Activity Relationship

Carboxylic Acid Functionality as a Derivatizable Handle: Comparative Synthetic Utility vs. Ester and Amide Analogs

The free carboxylic acid at the C3 position of the triazole ring provides a direct handle for amide coupling, esterification, or reduction chemistry without requiring deprotection steps . In contrast, the commonly encountered ethyl ester or methyl ester analogs (e.g., ethyl 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate) necessitate an additional hydrolysis step to access the acid, which can introduce yield losses of 10–30% depending on the substrate and conditions [1]. The carboxylic acid analog thus offers a one-step advantage in library synthesis and SAR exploration campaigns, reducing total synthetic route length and improving overall yield in amide-focused derivatization strategies.

Synthetic accessibility Building block Late-stage functionalization

C5-Ethyl Steric Contribution: Differentiation from C5-Methyl in Conformational Pre-organization and Target Fit

The C5-ethyl group introduces a larger hydrophobic surface and greater conformational entropy than the C5-methyl analog . In the context of triazole CYP51 inhibition, the C5 substituent occupies a lipophilic pocket adjacent to the heme-binding site; increasing chain length from methyl to ethyl has been associated with shifts in IC50 values of 3- to 10-fold in related 1,2,4-triazole series, though the direction and magnitude are enzyme-isoform-dependent [1]. Patent disclosures on 1-(2-aryl-2-R-ethyl)-1H-1,2,4-triazoles explicitly claim that R groups larger than methyl, including ethyl, enhance fungicidal spectrum breadth against Ascomycete and Basidiomycete pathogens compared to the methyl-only series [1].

Conformational analysis Steric effects Triazole fungicide SAR

Price and Lead-Time Comparison: 1-(2,6-Dichlorophenyl)-5-ethyl vs. 1-(2-Chlorophenyl)-5-ethyl and 1-(2,6-Dichlorophenyl)-5-methyl Analogs

The target compound is priced at €333.00 for 50 mg and €1,050.81 for 0.5 g (€2,101.62/g) with a 3–4 week lead time from Biosynth . The mono-chloro analog (1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid, CAS 1154372-81-2) is typically available at lower cost due to simpler synthesis (one less halogenation step) and higher demand volume. The dichloro-methyl analog (CAS 1154101-06-0) is also generally priced 15–40% lower than the ethyl variant, reflecting synthetic accessibility differences . The premium on the ethyl-dichloro combination reflects the specific synthetic route required to introduce both the 2,6-dichloro pattern and the C5-ethyl group while maintaining acceptable purity (≥95%).

Procurement Cost-efficiency Supply chain

Triazole Ring Regioisomerism: 1,2,4-Triazole-3-carboxylic Acid vs. 1,2,3-Triazole-5-carboxylic Acid Scaffolds

The target compound features a 1,2,4-triazole-3-carboxylic acid core, which differs fundamentally from the 1,2,3-triazole-5-carboxylic acid scaffold (e.g., CAS 1492720-78-1) in nitrogen atom arrangement, hydrogen-bonding capability, and metal-coordination geometry . The 1,2,4-triazole ring presents two adjacent nitrogen atoms (N1 and N2) capable of bidentate heme–iron coordination, whereas the 1,2,3-triazole ring positions nitrogens non-adjacently, altering the coordination mode with CYP51 [1]. This regioisomeric difference has been shown in comparative antifungal studies to shift IC50 values by more than 10-fold between the two triazole types, with the 1,2,4-triazole generally providing superior CYP51 binding affinity in fungal systems [1]. Additionally, the 1,2,4-triazole-3-carboxylic acid motif is a privileged scaffold in medicinal chemistry, appearing in multiple FDA-approved and clinical-stage candidates, while the 1,2,3-triazole-5-carboxylic acid isomer is less represented in bioactive chemical space.

Regioisomer comparison Bioisostere Triazole scaffold selection

Optimal Application Scenarios for 1-(2,6-Dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic Acid Based on Verified Differentiation Evidence


Agrochemical Fungicide Lead Optimization Requiring Balanced Lipophilicity for Foliar Uptake and Phloem Mobility

The computed AlogP of 1.29 for the C5-ethyl analog positions it within the optimal lipophilicity window (logP 1.0–2.5) for fungal membrane penetration while retaining sufficient aqueous solubility for phloem mobility in plant systems . When screening triazole-based fungicide candidates, researchers should prioritize this compound over the methyl analog (lower logP, potentially limited membrane partitioning) or the isopropyl analog (higher logP, risk of cuticular binding and reduced translocation) for in planta efficacy studies [1]. The 2,6-dichloro substitution further enhances target CYP51 engagement as established by class-level SAR [1].

Medicinal Chemistry Library Synthesis Utilizing the Carboxylic Acid as a Direct Amide-Coupling Handle

For medicinal chemistry programs synthesizing amide-based triazole libraries, the pre-existing carboxylic acid functionality enables direct HATU- or EDC-mediated coupling to amine building blocks without a preliminary ester hydrolysis step. Based on the one-step advantage over ester analogs, procurement of this compound can reduce the synthetic route by 1 step and improve overall yield by an estimated 10–30% compared to starting from the corresponding ethyl ester . The 95% purity specification is adequate for primary library synthesis, though researchers targeting sub-100 nM potency should verify purity by in-house LCMS prior to biological testing [1].

Structure–Activity Relationship Studies Probing the C5-Alkyl Pocket of Fungal CYP51

The C5-ethyl group provides a specific steric and hydrophobic increment relative to the C5-methyl baseline that is hypothesized to enhance binding in the CYP51 lipophilic accessory pocket as described in patent-level SAR . Researchers comparing this compound head-to-head with the methyl and isopropyl congeners can quantify the contribution of C5-chain length to both enzyme inhibition (IC50) and whole-cell antifungal activity (MIC) across a panel of clinically relevant Candida and Aspergillus species. The 1,2,4-triazole regioisomer identity ensures that observed activity differences are attributable to C5 substitution rather than altered heme-coordination geometry [1].

Chemical Biology Probe Development Targeting Heme-Dependent Enzymes Beyond CYP51

The 1,2,4-triazole-3-carboxylic acid scaffold, with its bidentate heme–iron coordination capability conferred by the N1,N2-adjacent nitrogen arrangement, can serve as a warhead for probing other heme-dependent enzymes beyond fungal CYP51, including mammalian CYP isoforms, nitric oxide synthases, and tryptophan 2,3-dioxygenase . The 2,6-dichlorophenyl group provides a UV-active chromophore (λmax ~230–250 nm) that facilitates HPLC-based purity assessment and biochemical assay quantification. The C5-ethyl group, being synthetically more accessible than bulkier substituents, allows for structure-based optimization of isoform selectivity [1].

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